molecular formula C15H15BrN2 B1524224 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1219964-63-2

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1524224
CAS No.: 1219964-63-2
M. Wt: 303.2 g/mol
InChI Key: FZWLHTLPQMYTSG-UHFFFAOYSA-N
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Description

“1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the linear formula C11H16BrN3 . It has a molecular weight of 270.17 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom and a methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Synthesis Protocols

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline, belonging to the tetrahydroquinoline family, is synthesized and employed in various chemical reactions due to its complex structure and potential biological activities. It is synthesized via a one-pot three-step four-component process, involving coupling–isomerization–Stork–enamine alkylation–cyclocondensation of specific compounds (Yehia, Polborn, & Müller, 2002). Additionally, Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates produce a number of pyrrolidine and tetrahydroquinoline derivatives, showcasing the compound's versatility in synthetic chemistry (Lu & Shi, 2007).

Biological Applications

The tetrahydroquinoline derivatives are not only pivotal in chemical synthesis but also exhibit significant biological activities. For instance, a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines showcased promising antimicrobial activity against various pathogenic strains of bacteria and fungi, highlighting the potential medicinal applications of these compounds (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Chemical Transformations

The compound serves as a crucial intermediate in various chemical transformations, illustrating its importance in synthetic chemistry. For example, radical cyclization techniques have been employed to synthesize pyrimidine-annulated heterocycles, further expanding the scope of chemical transformations possible with tetrahydroquinoline derivatives (Majumdar & Mukhopadhyay, 2003).

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWLHTLPQMYTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

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